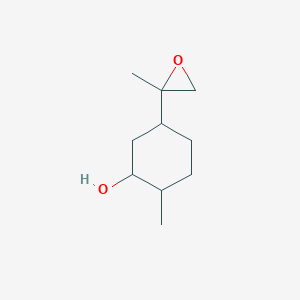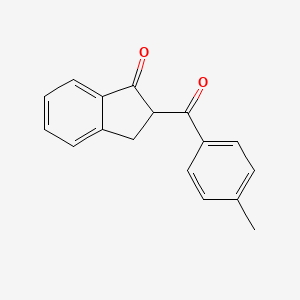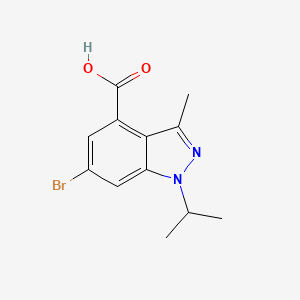![molecular formula C16H22N2O3 B8487834 tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate](/img/structure/B8487834.png)
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate
概述
描述
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate typically involves the reaction of 2-(1H-indol-4-yloxy)ethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction can be carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of automated purification systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted carbamate derivatives.
科学研究应用
Chemistry
In chemistry, tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.
作用机制
The mechanism of action of tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the desired biological effects .
相似化合物的比较
Similar Compounds
- [2-(1H-indol-3-yl)ethyl]-methylcarbamic acid tert-butyl ester
- [2-(1H-indol-5-yloxy)ethyl]-methylcarbamic acid tert-butyl ester
- [2-(1H-indol-6-yloxy)ethyl]-methylcarbamic acid tert-butyl ester
Uniqueness
What sets tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate apart from similar compounds is the position of the indole ring substitution. The 4-position substitution on the indole ring can lead to different biological activities and chemical reactivity compared to substitutions at other positions. This unique substitution pattern can result in distinct interactions with molecular targets, making it a valuable compound for scientific research and drug development .
属性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18(4)10-11-20-14-7-5-6-13-12(14)8-9-17-13/h5-9,17H,10-11H2,1-4H3 |
InChI 键 |
OAPYZPUUEOOIAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC2=C1C=CN2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Oxirane, [[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]-](/img/structure/B8487763.png)
![1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione](/img/structure/B8487782.png)
![Ethyl 3-[4-hydroxy-3-(prop-2-EN-1-YL)phenyl]propanoate](/img/structure/B8487789.png)
![2-[(2,3-Dihydro-benzofuran-5-ylmethyl)-amino]-benzoic acid](/img/structure/B8487790.png)
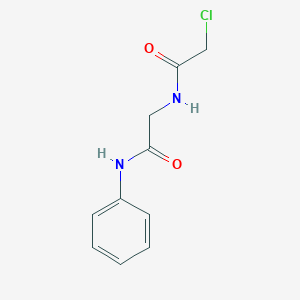
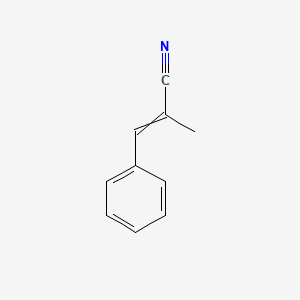
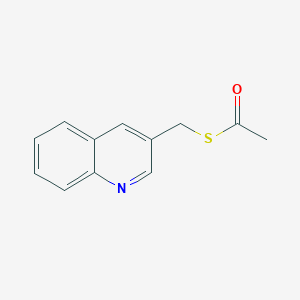
![3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B8487818.png)
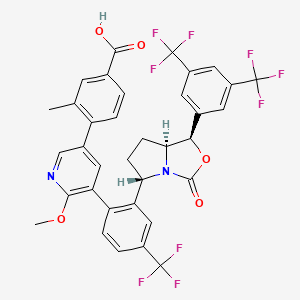
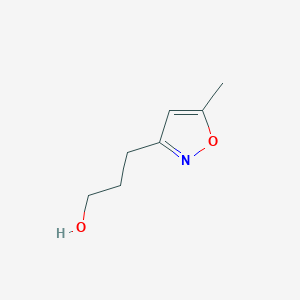
![(2S)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B8487826.png)
